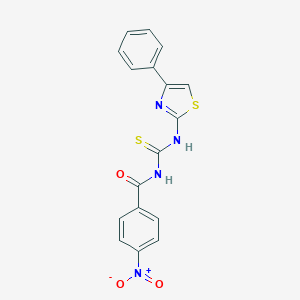
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is a complex organic compound with the molecular formula C17H13N3O3S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-nitrobenzoyl chloride with 4-phenyl-1,3-thiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 4-nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-ylamine.
Wissenschaftliche Forschungsanwendungen
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Similar structure but with an additional nitro group on the thiazole ring.
N-(4-(3-nitrophenyl)-thiazol-2-yl)benzamide: Similar structure with a nitrophenyl group instead of a phenyl group.
4-nitro-N-(2-thiazolyl)benzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
N-{4-nitrobenzoyl}-N'-(4-phenyl-1,3-thiazol-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
112672-07-8 |
|---|---|
Molekularformel |
C17H12N4O3S2 |
Molekulargewicht |
384.4g/mol |
IUPAC-Name |
4-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H12N4O3S2/c22-15(12-6-8-13(9-7-12)21(23)24)19-16(25)20-17-18-14(10-26-17)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20,22,25) |
InChI-Schlüssel |
RTLPKYFZBUFGEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















